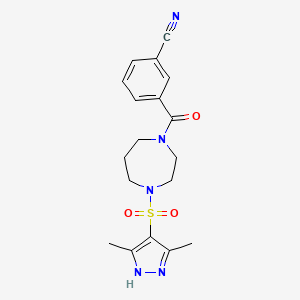
3-(4-((3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl)-1,4-diazepane-1-carbonyl)benzonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound is a complex organic molecule that contains a diazepane ring, a pyrazole ring, a sulfonyl group, and a benzonitrile group. The pyrazole ring is a five-membered ring with two nitrogen atoms, and it’s often found in various pharmaceuticals due to its versatile reactivity . The diazepane ring is a seven-membered ring with two nitrogen atoms, which is a common structure in many pharmaceuticals and natural products. The sulfonyl group is a common functional group in organic chemistry, often used as a protecting group or a leaving group in organic synthesis . The benzonitrile group is an aromatic ring with a nitrile group attached, which is a common structure in many pharmaceuticals and dyes .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, including the formation of the diazepane ring, the introduction of the sulfonyl group, and the attachment of the benzonitrile group. The exact synthesis route would depend on the specific reactivity and stability of the starting materials and intermediates .Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The diazepane and pyrazole rings would likely contribute to the rigidity of the molecule, while the sulfonyl and nitrile groups could potentially participate in various intermolecular interactions .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the diazepane and pyrazole rings, as well as the sulfonyl and nitrile groups. The pyrazole ring is known to participate in various reactions, including nucleophilic substitutions and electrophilic additions . The sulfonyl group could potentially act as a leaving group in certain reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Factors that could influence its properties include the size and shape of the molecule, the presence of polar or charged groups, and the flexibility of the molecule .Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization
3-(4-((3,5-Dimethyl-1H-pyrazol-4-yl)sulfonyl)-1,4-diazepane-1-carbonyl)benzonitrile is a compound with potential applications in various fields of scientific research. The compound's structural complexity and functional groups offer unique properties for exploration in synthesis, characterization, and application as ligands in inorganic chemistry. Researchers have developed methods for the synthesis and characterization of compounds containing the pyrazole core, indicating possible applications as ligands due to their robust and conjugated structures, which are minimally affected by substituent changes on the phenyl ring (Faundez-Gutierrez et al., 2014).
Reactivity and Transformation Products
The reactivity of sulfonamide-containing pyrazolines has been studied, showing that they can undergo various transformations, leading to the formation of cyclopropanes and other cyclic structures with complete retention of configuration. These transformation processes highlight the compound's potential in synthetic organic chemistry for creating complex molecular architectures with specific chiral properties (García Ruano et al., 2004).
Antimicrobial Applications
The synthesis of new heterocyclic compounds incorporating the sulfamoyl moiety, suitable for antimicrobial agents, indicates the role of sulfonamide moieties in enhancing antimicrobial activity. This study's findings suggest the compound's potential use in developing new antimicrobial agents with improved efficacy against bacteria and fungi (Darwish et al., 2014).
Metallosupramolecular Structures
The compound's ability to form complex structures is further exemplified in the self-assembly of a three-dimensional metallosupramolecular cage. This demonstrates the compound's potential in the field of supramolecular chemistry for designing and synthesizing novel materials with specific functionalities, including catalysis and molecular recognition (Hartshorn & Steel, 1997).
Zukünftige Richtungen
The study of this compound could potentially contribute to various fields, including medicinal chemistry, organic synthesis, and material science. Future research could focus on exploring its synthesis, studying its reactivity, investigating its biological activity, and optimizing its properties for specific applications .
Eigenschaften
IUPAC Name |
3-[4-[(3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]-1,4-diazepane-1-carbonyl]benzonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N5O3S/c1-13-17(14(2)21-20-13)27(25,26)23-8-4-7-22(9-10-23)18(24)16-6-3-5-15(11-16)12-19/h3,5-6,11H,4,7-10H2,1-2H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JTBIDQKFAKXWJV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1)C)S(=O)(=O)N2CCCN(CC2)C(=O)C3=CC=CC(=C3)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N5O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

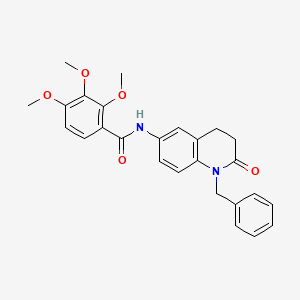
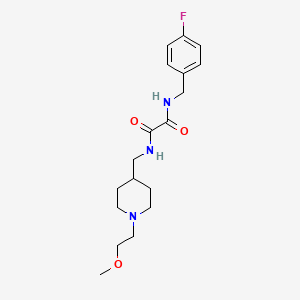
![[6-[(4,6-Dimethylpyrimidin-2-yl)sulfanylmethyl]-4-oxopyran-3-yl] 1,3-benzodioxole-5-carboxylate](/img/structure/B2763042.png)
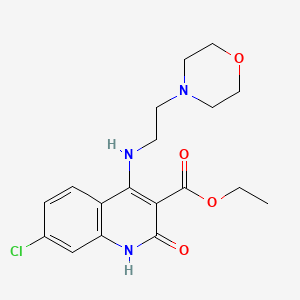
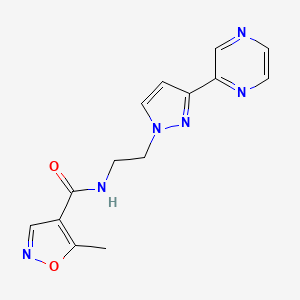
![6-((3-Fluorobenzyl)thio)-3-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2763048.png)
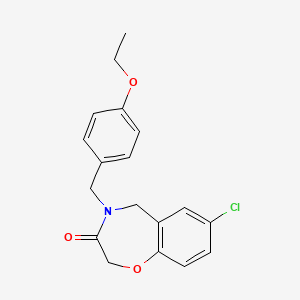

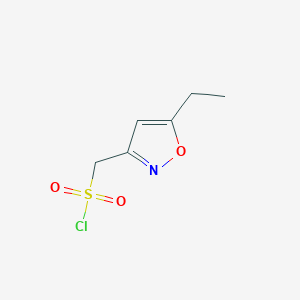
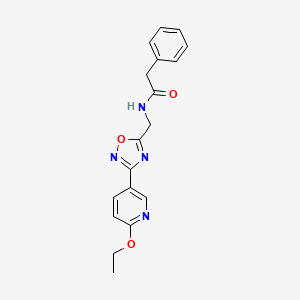
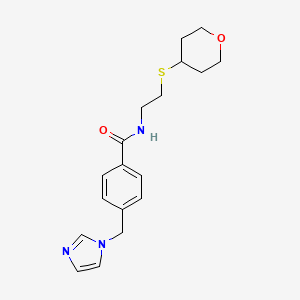
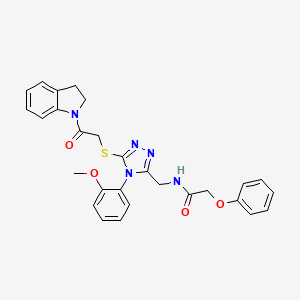
![4-[(4-tert-butylphenyl)sulfonyl]-1-(3-chlorophenyl)-1H-1,2,3-triazol-5-amine](/img/structure/B2763059.png)
